2-Pentenoic acid, 4-methyl-

Flavor Chemistry Organoleptic Analysis Sensory Science

The 4-methyl branch on this α,β-unsaturated acid (FEMA 4180) provides unique black tea, herbal, and creamy notes not found in unsubstituted analogs. The conjugated 2,3-double bond also enables specialized Michael additions and polymerization in photosensitive resins. Uses: flavor formulation, resin crosslinking, pharma intermediates. Supplied stabilized with hydroquinone. Request a quote for compliance and large-volume B2B orders.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B7822652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenoic acid, 4-methyl-
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)O
InChIInChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)
InChIKeyQAOXMQCWUWZZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-pentenoic Acid: Technical Specifications and Regulatory Profile for Flavor and Synthesis Procurement


4-Methyl-2-pentenoic acid (CAS 10321-71-8), also designated as (2E)-4-methylpent-2-enoic acid, is an α,β-unsaturated methyl-branched fatty acid with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol [1]. This compound is commercially supplied as a colorless to pale yellow liquid (purity specifications: 95.00 to 100.00% assay, specific gravity 0.95000 to 0.96000 at 25 °C, refractive index 1.44200 to 1.45300 at 20 °C) [2]. It possesses FEMA GRAS designation No. 4180 and JECFA Food Flavoring No. 1818 for use as a flavoring agent in foods and cosmetics [3][4]. The α,β-unsaturated carboxylic acid moiety renders it a versatile building block in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical production .

Why 4-Methyl-2-pentenoic Acid Cannot Be Replaced by Generic 2-Pentenoic Acid Analogs in Flavor Formulation and Targeted Synthesis


Generic substitution with unsubstituted 2-pentenoic acid or differently branched analogs (e.g., 3-methyl-2-butenoic acid) is not functionally equivalent for 4-methyl-2-pentenoic acid in specific applications. The 4-methyl branch on the pentenoic backbone fundamentally alters two key properties: (1) it introduces distinct steric and electronic effects on the conjugated α,β-unsaturated system, modifying reactivity in Michael additions and polymerization reactions compared to linear or differently positioned branched analogs [1]; and (2) it generates a unique organoleptic profile that cannot be replicated by the baseline 2-pentenoic acid scaffold. The presence of the 4-methyl group in the (2E) configuration yields a characteristic fatty, fruity, black tea sensory signature that distinguishes this compound from alternative unsaturated acids in flavor applications [2]. Procurement specifications requiring FEMA 4180 or CAS 10321-71-8 specifically depend on these structural and sensory features.

Quantitative Differentiation of 4-Methyl-2-pentenoic Acid: Sensory and Reactivity Data Relative to Closest Analogs


Sensory Differentiation: Complex Black Tea and Dairy Characteristic Versus Simpler Unsaturated Acids

4-Methyl-2-pentenoic acid demonstrates a multi-faceted sensory profile that distinguishes it from structurally simpler unsaturated carboxylic acids. At a 1.00% concentration in propylene glycol, this compound exhibits a composite odor characterized as fatty, fruity, and black tea [1]. Detailed organoleptic evaluation at 100% odor strength reveals slightly herbal, acidic, sweaty, cheesy, and slightly fruity notes [2]. Taste evaluation at 25 ppm yields green, herbal, leafy, and fruity characteristics; at 50 ppm, the profile shifts to green, acidic, creamy, unripe, and slightly vegetable-like [2]. While specific threshold comparison data against 2-pentenoic acid or 3-methyl-2-butenoic acid are not available in the open literature, the unique combination of fatty-black tea-dairy notes has been identified as characteristic of this specific branched structure, enabling targeted use in apple, pear, strawberry, raspberry, yogurt, sour cream, and hard Italian cheese flavor formulations [2].

Flavor Chemistry Organoleptic Analysis Sensory Science Food Additive

Regulatory Differentiation: FEMA GRAS 4180 Designation and FDA Substance Registry Inclusion

4-Methyl-2-pentenoic acid possesses FEMA GRAS designation No. 4180 and is listed in the FDA Substances Added to Food inventory (formerly EAFUS) [1][2]. This regulatory clearance is specific to the 4-methyl-2-pentenoic acid structure (CAS 10321-71-8) and does not extend to unsubstituted 2-pentenoic acid or other branched analogs that lack FEMA designation. JECFA evaluation has assigned No. 1818 to this compound as a food flavoring agent [3]. The Joint FAO/WHO Expert Committee has determined that there is 'no safety concern at current levels of intake when used as a flavouring agent' [4].

Food Regulatory Affairs GRAS Determination Flavor Ingredient Compliance FDA EAFUS

Reactivity Differentiation: α,β-Unsaturated System in Polymer and Resin Applications

The α,β-unsaturated carboxylic acid structure of 4-methyl-2-pentenoic acid enables its utility in the development of photosensitive resins and epoxy resin systems incorporating maleimide structures . The conjugated double bond at the 2-position, in combination with the 4-methyl branch, provides a specific steric and electronic profile for polymerization and crosslinking reactions. This compound serves as a precursor for polymer applications requiring specific unsaturated acid building blocks [1].

Polymer Chemistry Photosensitive Resin Maleimide Structure Material Science

Procurement-Driven Application Scenarios for 4-Methyl-2-pentenoic Acid Based on Verified Differentiation


Flavor Formulation for Black Tea and Dairy Product Lines Requiring FEMA 4180 Compliance

Use 4-methyl-2-pentenoic acid (CAS 10321-71-8, FEMA 4180) as a key flavor ingredient in commercial formulations targeting black tea, berry (strawberry, raspberry, blackberry), apple, pear, and dairy (yogurt, sour cream, hard Italian cheese) profiles [1]. The compound's documented sensory characteristics at 25–50 ppm provide green, herbal, leafy, fruity, creamy, and acidic notes that support these applications [1]. Regulatory compliance is established through FEMA GRAS 4180 designation, FDA Substances Added to Food listing, and JECFA 1818 evaluation [2][3].

Photosensitive Resin and Maleimide-Containing Epoxy Polymer Development

Employ 4-methyl-2-pentenoic acid as an α,β-unsaturated carboxylic acid building block in photosensitive resin formulations and epoxy systems incorporating maleimide structures . The conjugated 2,3-double bond combined with the 4-methyl branch provides specific reactivity characteristics for polymerization and crosslinking applications [4]. The compound's well-defined physical properties (specific gravity 0.950–0.960 at 25 °C, refractive index 1.442–1.453 at 20 °C) support reproducible material processing [5].

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring α,β-Unsaturated Carboxylic Acid Building Blocks

Utilize 4-methyl-2-pentenoic acid as a versatile intermediate in organic synthesis pathways for pharmaceutical and agrochemical production . The α,β-unsaturated system enables conjugate addition reactions including Michael additions and other nucleophilic transformations [4]. The compound's commercial availability in stabilized form (with hydroquinone) supports reliable synthetic use under controlled storage conditions .

Natural Product Research and Metabolomics Studies of Hop and Black Tea Components

Apply 4-methyl-2-pentenoic acid as a reference standard in natural product research investigating the chemical composition of black tea (natural occurrence documented) and hop-derived beverages [5]. The compound has been identified in alcoholic beverages and serves as a methyl-branched fatty acid metabolite in metabolomics studies [6].

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